molecular formula C6H3F2IO B14767507 2,5-Difluoro-4-iodophenol

2,5-Difluoro-4-iodophenol

Cat. No.: B14767507
M. Wt: 255.99 g/mol
InChI Key: NLZGPHLOMCHEMQ-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-iodophenol is an aromatic organic compound with the molecular formula C6H3F2IO It is a derivative of phenol, where two fluorine atoms and one iodine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-iodophenol typically involves the halogenation of phenol derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorinated phenol undergoes iodination. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperatures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available fluorinated benzene derivatives. The process includes halogen exchange reactions, purification steps, and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-iodophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Difluoro-4-iodophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-iodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds and participate in electron transfer reactions. The fluorine and iodine atoms influence the compound’s reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

  • 2,3-Difluoro-4-iodophenol
  • 3,5-Difluoro-4-iodophenol
  • 4-Iodophenol

Comparison: 2,5-Difluoro-4-iodophenol is unique due to the specific positioning of the fluorine and iodine atoms, which significantly affects its reactivity and applications. Compared to 2,3-Difluoro-4-iodophenol and 3,5-Difluoro-4-iodophenol, the 2,5-difluoro substitution pattern provides distinct electronic and steric properties, making it more suitable for certain synthetic applications .

Properties

Molecular Formula

C6H3F2IO

Molecular Weight

255.99 g/mol

IUPAC Name

2,5-difluoro-4-iodophenol

InChI

InChI=1S/C6H3F2IO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H

InChI Key

NLZGPHLOMCHEMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)I)F)O

Origin of Product

United States

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